
Ethyl (R)-2-bromo-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-bromo-3-methylbutanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a bromine atom attached to the second carbon of the butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-2-bromo-3-methylbutanoate can be synthesized through the esterification of ®-2-bromo-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-bromo-3-methylbutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates such as 2-hydroxy-3-methylbutanoate.
Reduction: The major product is ®-2-bromo-3-methylbutanol.
Hydrolysis: The products are ®-2-bromo-3-methylbutanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl ®-2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl ®-2-bromo-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are mediated by specific enzymes or chemical reagents that target the ester bond .
Comparación Con Compuestos Similares
Ethyl ®-2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 2-bromo-3-methylbutanoate: Similar structure but lacks the chiral center.
Methyl ®-2-bromo-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl ®-2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of ethyl ®-2-bromo-3-methylbutanoate lies in its chiral center and the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H13BrO2 |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
ethyl (2R)-2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3/t6-/m1/s1 |
Clave InChI |
WNFUWONOILPKNX-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C(C)C)Br |
SMILES canónico |
CCOC(=O)C(C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


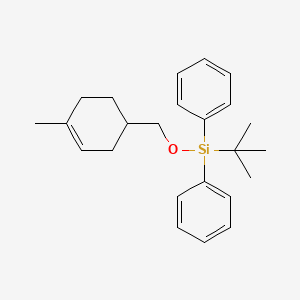

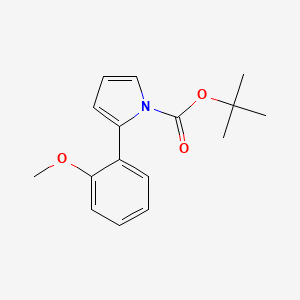

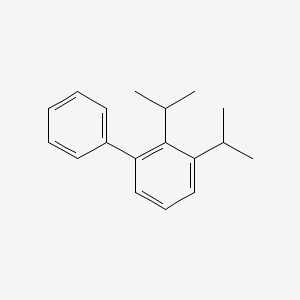
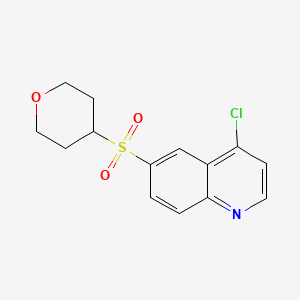
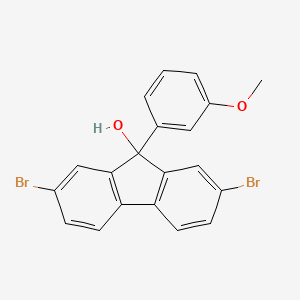
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
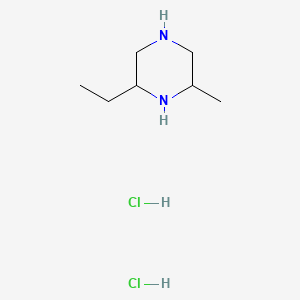
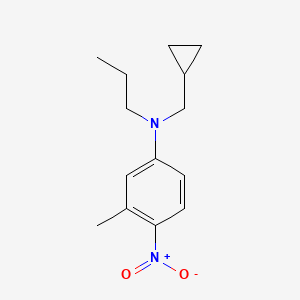
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)

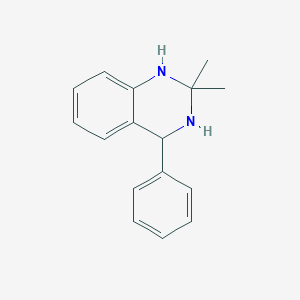
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
